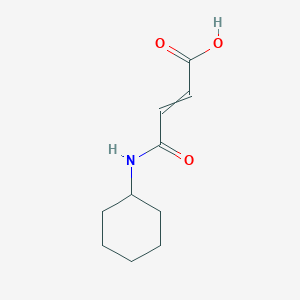

4-(Cyclohexylamino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

4-(Cyclohexylamino)-4-oxobut-2-enoic acid is a compound that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including antidiabetic, antibacterial, and antitumor properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of 4-oxobutyric acid derivatives with different substituents on the nitrogen atom of the amine group. For instance, the synthesis of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid was carried out to investigate its antidiabetic properties . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involved various techniques such as elemental analyses and spectroscopic methods to confirm the formation of the compound . These methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 4-oxobutyric acid core with various substituents that influence their biological activity. For example, the molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid is stabilized by intramolecular hydrogen bonds, and its crystal structure features intermolecular hydrogen bonds that link molecules into zigzag chains . This information suggests that the molecular structure of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid would also be characterized by similar intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of these compounds with nucleophiles has been explored, as seen in the study of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid, which reacts with sulfur reagents and other nucleophilic and electrophilic reagents to yield various heterocyclic derivatives . This indicates that 4-(Cyclohexylamino)-4-oxobut-2-enoic acid could also undergo similar reactions to form a range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of intramolecular hydrogen bonds can affect the melting point and solubility of the compound. The spectroscopic characterization, including FT-IR and NMR, provides insights into the functional groups present and their chemical environment . These techniques would be essential in determining the physical and chemical properties of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid.

Relevant Case Studies

The compounds similar to 4-(Cyclohexylamino)-4-oxobut-2-enoic acid have been evaluated for their biological activities. For example, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid showed selective improvement in glucose-induced insulin secretion, which could be beneficial for treating diabetes . The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid exhibited antioxidant and antitumor activities, suggesting its potential as a therapeutic agent . These case studies provide a foundation for the possible applications of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid in medicine.

Applications De Recherche Scientifique

Intramolecular Cyclization

Research by Tyuneva et al. (2011) explored the cyclization of 4-aryl-2-arylamino-4-oxobut-2-enoic acids, which are closely related to 4-(cyclohexylamino)-4-oxobut-2-enoic acid. They found that these compounds can undergo cyclization to form derivatives of 3-aryl-imino-3H-furan-2-ones and other related compounds, highlighting their potential in synthesizing novel organic structures (Tyuneva et al., 2011).

Synthesis of Heterocyclic Compounds

El-Hashash et al. (2015) demonstrated the use of a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material for synthesizing various heterocyclic compounds like pyridazinones and furanones. This suggests that 4-(cyclohexylamino)-4-oxobut-2-enoic acid could also serve as a precursor in synthesizing diverse heterocyclic structures with potential biological activities (El-Hashash et al., 2015).

Spectroscopic Characterization and Biological Screening

In a study by Sirajuddin et al. (2015), a compound similar to 4-(cyclohexylamino)-4-oxobut-2-enoic acid was synthesized and characterized using various spectroscopic techniques. This research also included an investigation into its interaction with DNA, indicating the potential use of similar compounds in biological studies and drug development (Sirajuddin et al., 2015).

Hemostatic Activity

Pulina et al. (2017) synthesized derivatives of 4-(het)aryl-4-oxobut-2-enoic acid and studied their influence on the blood coagulation system. This indicates the potential application of 4-(cyclohexylamino)-4-oxobut-2-enoic acid in medical research, particularly in developing compounds with hemostatic properties (Pulina et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeCathepsin D , which is an acid protease active in intracellular protein breakdown . It’s involved in the pathogenesis of several diseases such as breast cancer and possibly Alzheimer disease .

Mode of Action

It’s worth noting that similar compounds participate in reactions like theSuzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Related compounds are known to influence various biochemical pathways, including those involved in the biosynthesis of amino acids .

Pharmacokinetics

Similar compounds are often used as buffers in biological processes due to their stability and environmentally benign nature .

Result of Action

Similar compounds have been found to result in the formation of new bonds in chemical reactions .

Action Environment

The action of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid can be influenced by various environmental factors. For instance, similar compounds used as buffers have a useful pH range, indicating that the compound’s action, efficacy, and stability could be influenced by the pH of the environment .

Propriétés

IUPAC Name |

4-(cyclohexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWAGGNAHQGYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylamino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)

![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)

![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)

![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)

![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)

![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)